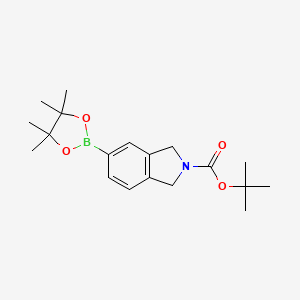

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate

Description

Chemical Structure and Properties Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS: 905273-91-8) is an isoindoline derivative featuring a tert-butyl carboxylate group and a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituent. Its molecular formula is C₁₉H₂₈BNO₄, with a molecular weight of 345.24 g/mol . The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for C–C bond formation . The tert-butyl group enhances steric protection of the carboxylate, improving stability during synthetic workflows.

Applications

This compound is primarily used as a boronate building block in pharmaceutical and materials chemistry. Its isoindoline core provides a rigid bicyclic framework, making it valuable for constructing heterocyclic drug candidates or functional materials .

Properties

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNKCVZBPCUBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OC(C)(C)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582873 | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905273-91-8 | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with boronic esters. One common method includes the use of tert-butyl isoindoline-2-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under inert conditions, such as an argon atmosphere, and at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

This compound primarily undergoes substitution reactions, particularly the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds. Common reagents used in these reactions include palladium acetate, triphenylphosphine, and potassium carbonate. The major products formed are biaryl or alkenyl derivatives, which are valuable in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. Additionally, it is used in the synthesis of complex natural products and polymers .

Mechanism of Action

The mechanism of action of this compound in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst for further cycles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Core Scaffolds

- Electronic and Steric Effects: The isoindoline core (rigid, electron-deficient) contrasts with indazole (electron-rich, planar), affecting reactivity in cross-couplings. Indazole derivatives often exhibit higher catalytic turnover in Pd-mediated reactions due to better π-backbonding . Aliphatic boronates (e.g., butanoate derivative) lack aromatic stabilization, leading to lower thermal stability but greater conformational flexibility .

Functional Group Variations

- Amino and Oxo Substituents: Improve aqueous solubility and provide sites for bioconjugation (e.g., amide coupling) .

- Benzyl vs. tert-butyl : Benzyl esters are less stable under acidic conditions but more compatible with certain catalytic systems .

Heterocyclic Analogues

- Pyridine Derivatives : The nitrogen atom can stabilize transition metals (e.g., Pd, Cu), accelerating cross-coupling reactions .

Commercial Availability and Pricing

Biological Activity

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of boron-containing derivatives, which are often investigated for their pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

- Chemical Formula : C₁₉H₂₈BNO₄

- Molecular Weight : 345.24 g/mol

- IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate

- PubChem CID : 16102684

- Melting Point : 265–266 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing boron can influence cellular signaling pathways and exhibit anticancer properties by modulating protein interactions and enzyme activities.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of boron-containing compounds. For instance:

- In Vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines. A study demonstrated that certain derivatives exhibited selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit cancer cell motility and alter the localization of key signaling proteins involved in cell proliferation and survival .

Other Biological Activities

While the primary focus has been on anticancer effects, there is emerging evidence suggesting additional biological activities:

- Antimicrobial Activity : Some studies have indicated that boron-containing compounds may possess antimicrobial properties, although specific data on this compound is limited.

- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, possibly through anti-inflammatory mechanisms.

Data Summary and Case Studies

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro cytotoxicity assays on cancer cell lines | Selective inhibition of tumorigenic cells at 10 µM; no effect on non-tumorigenic cells |

| Study B | Mechanistic analysis via protein localization assays | Altered localization of phosphoproteins linked to cell survival pathways |

| Study C | Antimicrobial activity screening | Preliminary results suggest potential efficacy against certain bacterial strains |

Q & A

Q. What are the key steps in synthesizing tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate?

The synthesis typically involves:

- Functionalization of the isoindoline core : Introduce the boronate ester group via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron under inert conditions .

- Protection of the amine : Use tert-butyloxycarbonyl (Boc) protection to stabilize reactive sites during subsequent steps .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity. Confirm purity via HPLC or NMR .

Q. How should this compound be characterized to confirm structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl) and boronate ester (δ ~1.3 ppm for pinacol methyl groups) .

- HRMS : Confirm molecular weight (C₂₀H₂₉BN₂O₄, theoretical [M+H⁺] = 365.224) with <2 ppm error .

- X-ray crystallography (optional) : For unambiguous structural confirmation, though crystallization may require slow evaporation from dichloromethane/hexane .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Soluble in THF, DCM, and DMSO; poorly soluble in water or hexane .

- Storage : Store under argon at −20°C in amber vials to prevent hydrolysis of the boronate ester and Boc group degradation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF/water mixtures (3:1) at 60–80°C for aryl/heteroaryl halides .

- Additives : Use K₂CO₃ or Cs₂CO₃ (2–3 eq.) to enhance transmetallation efficiency.

- Troubleshooting : Monitor for protodeboronation by LC-MS; if observed, reduce reaction temperature or switch to milder bases (e.g., NaHCO₃) .

Q. How do steric effects from the tert-butyl group influence reactivity in catalytic systems?

- Steric hindrance : The Boc group reduces nucleophilicity at the isoindoline nitrogen, directing cross-coupling to the boronate site. Compare reactivity with non-Boc analogs via kinetic studies .

- Computational modeling : DFT calculations (e.g., Gaussian 16) can quantify steric parameters (%VBur) to predict regioselectivity .

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Parameter standardization : Control oxygen/moisture levels (Schlenk techniques) and catalyst lot variability .

- DoE (Design of Experiments) : Use factorial design to isolate critical variables (e.g., temperature, solvent ratio) affecting yield .

- Reproducibility checks : Validate literature protocols with internal controls (e.g., commercial boronic acids as benchmarks) .

Q. How can researchers leverage this compound for PROTAC or bifunctional molecule design?

- Bifunctional linkers : Utilize the boronate for click chemistry (e.g., CuAAC with azides) and the Boc group for post-synthetic deprotection to attach targeting ligands .

- Case study : Couple with E3 ligase binders (e.g., thalidomide derivatives) and kinase inhibitors to synthesize PROTACs. Evaluate degradation efficiency via Western blot (e.g., c-Met degradation at 10–100 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.